2,4-Dimethoxy-3-methyl-6-(prop-2-en-1-yl)phenol
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Overview
Description
2,4-Dimethoxy-3-methyl-6-(prop-2-en-1-yl)phenol is an organic compound with the molecular formula C12H16O3 It is a phenolic compound characterized by the presence of methoxy groups and a prop-2-en-1-yl substituent on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-3-methyl-6-(prop-2-en-1-yl)phenol typically involves the alkylation of a phenolic precursor. One common method is the reaction of 2,4-dimethoxy-3-methylphenol with an appropriate allylating agent under basic conditions. The reaction can be carried out using potassium carbonate as a base and allyl bromide as the alkylating agent in a solvent such as acetone. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-3-methyl-6-(prop-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2,4-Dimethoxy-3-methyl-6-(prop-2-en-1-yl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-3-methyl-6-(prop-2-en-1-yl)phenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Allylveratrole: Similar in structure but lacks the methyl group on the aromatic ring.
(E)-2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol: Similar structure with different positioning of substituents.
Uniqueness
2,4-Dimethoxy-3-methyl-6-(prop-2-en-1-yl)phenol is unique due to the specific arrangement of its methoxy, methyl, and prop-2-en-1-yl groups on the aromatic ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
81457-16-1 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2,4-dimethoxy-3-methyl-6-prop-2-enylphenol |
InChI |
InChI=1S/C12H16O3/c1-5-6-9-7-10(14-3)8(2)12(15-4)11(9)13/h5,7,13H,1,6H2,2-4H3 |
InChI Key |
IMTIUMUFRIOHJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1OC)O)CC=C)OC |
Origin of Product |
United States |
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